molecular formula C18H17BrFNO3S B2838907 (3-Bromophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone CAS No. 2034383-53-2

(3-Bromophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone

Cat. No. B2838907
CAS RN: 2034383-53-2
M. Wt: 426.3
InChI Key: ANQYVGXDAPDQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a fluorophenyl group, and a thiazepanone group. These groups are common in many pharmaceuticals and synthetic organic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, bromination and fluorination reactions could introduce the bromophenyl and fluorophenyl groups, respectively . The thiazepanone group could potentially be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and fluorophenyl groups would likely contribute to the compound’s overall polarity .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom in the bromophenyl group could potentially be replaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Carbonic Anhydrase Inhibitory Properties

Research has demonstrated that bromophenols and their derivatives exhibit carbonic anhydrase inhibitory activities. Such compounds are valuable as potential drug candidates for treating a range of conditions including glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, or osteoporosis due to their ability to regulate pH balance in tissues (Balaydın et al., 2012).

Antioxidant Properties

Studies have synthesized and evaluated the antioxidant properties of various bromophenol derivatives. These compounds have shown effective radical scavenging activities and potential as antioxidants, which could be applied in pharmaceuticals to combat oxidative stress and related diseases (Çetinkaya et al., 2012).

Fluorophore Synthesis and Spectroscopic Applications

The synthesis of fluorinated benzophenones and related compounds has been explored for enhancing the photostability and spectroscopic properties of fluorophores. Such advancements in fluorophore synthesis are crucial for developing novel imaging agents and sensors with applications in biological and chemical research (Woydziak et al., 2012).

Crystal Structure Analysis

The crystal structure and DFT studies of certain fluorinated compounds provide insights into the molecular configurations, electrostatic potential, and frontier molecular orbitals. These studies are foundational for understanding the physicochemical properties of new materials and compounds, which can be applied in drug design and materials science (Huang et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, properties, and potential uses of this compound .

properties

IUPAC Name

(3-bromophenyl)-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO3S/c19-14-5-3-4-13(12-14)18(22)21-9-8-17(25(23,24)11-10-21)15-6-1-2-7-16(15)20/h1-7,12,17H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQYVGXDAPDQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.